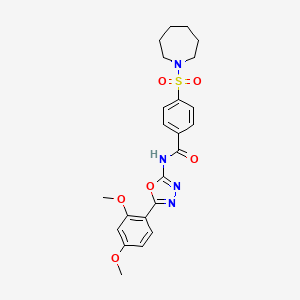
4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O6S and its molecular weight is 486.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with significant potential in various biological applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The compound has the molecular formula C23H26N4O6S and a molecular weight of approximately 486.54 g/mol. Its structure includes a benzamide core modified with an azepane ring and a 1,3,4-oxadiazole moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on proteins. The presence of the azepane and oxadiazole groups enhances its affinity for various receptors and enzymes involved in metabolic pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzamide derivatives can induce apoptosis in tumor cells through the activation of caspase pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Sulfonamide derivatives have been historically recognized for their antibacterial properties. Preliminary assays indicate that this compound may inhibit the growth of certain bacterial strains, although detailed studies are needed to quantify its efficacy .
Cardiovascular Effects
Sulfonamide derivatives have been investigated for their effects on cardiovascular health. Studies involving related compounds suggest that they can modulate vascular resistance and perfusion pressure through calcium channel inhibition . This mechanism could provide therapeutic benefits in managing conditions like hypertension.
In Vitro Studies
In vitro assessments have demonstrated that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines. These studies utilized assays such as MTT and Annexin V staining to evaluate cell viability and apoptosis rates.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Caspase activation |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound in vivo. For instance, studies on mice bearing tumor xenografts showed significant tumor reduction following treatment with the compound compared to control groups .
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-31-17-9-12-19(20(15-17)32-2)22-25-26-23(33-22)24-21(28)16-7-10-18(11-8-16)34(29,30)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNNWJLOQSAZPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














